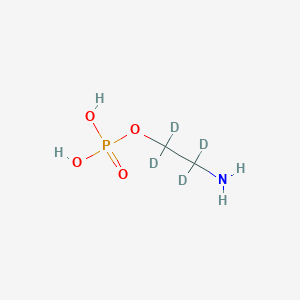

ホスホリルエタノールアミン-d4

説明

Phosphorylethanolamine-d4, also known as Phosphorylethanolamine-d4, is a useful research compound. Its molecular formula is C2H8NO4P and its molecular weight is 145.09 g/mol. The purity is usually 95%.

The exact mass of the compound Phosphorylethanolamine-d4 is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Phosphorylethanolamine-d4 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phosphorylethanolamine-d4 including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

安定同位体標識

ホスホリルエタノールアミン-d4は、安定同位体標識された化合物です . 安定同位体標識は、分子生物学において、生物系における分子の運命を理解するのに役立つ技術です。 This compoundの「d4」は、4つの重水素原子を含むことを示しており、これは安定同位体標識実験に最適です .

プロテオミクス研究

This compoundは、プロテオミクス研究で使用されています . プロテオミクスは、特にタンパク質の構造と機能を対象とした、タンパク質の大規模な研究です。 ホスホリルエタノールアミンの標識された類似体は、プロテオミクスの分野で、より複雑な生化学的プロセスの追跡や定量に使用することができます .

脂質体研究

This compoundは、グリセロリン脂質の一種です . グリセロリン脂質は、生物学的膜の重要な構成要素である脂質の一種です。 そのため、this compoundは、生物学的系における細胞脂質の経路とネットワークを大規模に研究する脂質体研究に使用できます .

生化学試薬

This compoundは、生化学試薬です . 生化学試薬は、生化学研究や分析で使用される物質です。 それらは、新薬の開発や臨床診断において重要な役割を果たしています

作用機序

Target of Action

Phosphorylethanolamine-d4 is a deuterium-labeled form of Phosphorylethanolamine . Phosphorylethanolamine is an endogenous metabolite . It is used to construct two different categories of phospholipids, glycerophospholipid and sphingomyelin .

Mode of Action

It is known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Biochemical Pathways

Phosphorylethanolamine is involved in the production of Sphingomyelin, a specific type of sphingolipid commonly present in animal cell membranes . It can be produced via three main biochemical pathways: the CDP-ethanolamine Kennedy pathway, mitochondrial phosphatidylserine (PS) decarboxylation pathway, and acylation of lysoPE .

Pharmacokinetics

It is known that deuteration can impact the pharmacokinetic and metabolic profiles of drugs . This could potentially affect the absorption, distribution, metabolism, and excretion (ADME) properties of Phosphorylethanolamine-d4, and thus its bioavailability.

Result of Action

It is known that phosphorylethanolamine, the compound from which it is derived, is utilized in the production of sphingomyelin, which plays important roles in cell division and protein secretion .

Safety and Hazards

将来の方向性

Phosphorylethanolamine-d4 is a stable isotope labelled form of Phosphorylethanolamine . It is used in the production of Sphingomyelin, a specific type of sphingolipid commonly present in animal cell membranes . This suggests potential future directions in the study of sphingolipids and their role in cell membranes.

生化学分析

Biochemical Properties

Phosphorylethanolamine-d4 is involved in the synthesis of sphingomyelin, a type of sphingolipid commonly found in animal cell membranes . It interacts with several enzymes and proteins, including sphingomyelin synthase, which catalyzes the transfer of phosphorylethanolamine to ceramide, forming sphingomyelin. This interaction is essential for maintaining the structural integrity and functionality of cell membranes. Additionally, phosphorylethanolamine-d4 is a substrate for phosphoethanolamine cytidylyltransferase, an enzyme that catalyzes the formation of CDP-ethanolamine, a key intermediate in the Kennedy pathway for phosphatidylethanolamine synthesis .

Cellular Effects

Phosphorylethanolamine-d4 influences various cellular processes, including cell signaling, gene expression, and cellular metabolism. It is known to modulate the activity of mitogen-activated protein kinases (MAPKs), which are involved in cell growth, differentiation, and apoptosis . By affecting MAPK signaling pathways, phosphorylethanolamine-d4 can alter gene expression profiles and impact cellular responses to external stimuli. Furthermore, it plays a role in the regulation of lipid metabolism, influencing the synthesis and turnover of phospholipids in cell membranes .

Molecular Mechanism

At the molecular level, phosphorylethanolamine-d4 exerts its effects through several mechanisms. It binds to specific enzymes and proteins, modulating their activity and stability. For instance, its interaction with sphingomyelin synthase and phosphoethanolamine cytidylyltransferase influences the synthesis of sphingomyelin and phosphatidylethanolamine, respectively . Additionally, phosphorylethanolamine-d4 can act as an allosteric modulator of certain enzymes, altering their conformation and activity. This compound also affects gene expression by modulating transcription factors and signaling pathways involved in cellular stress responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of phosphorylethanolamine-d4 can change over time due to its stability and degradation. Studies have shown that phosphorylethanolamine-d4 is relatively stable under standard laboratory conditions, but its degradation can occur over extended periods . Long-term exposure to phosphorylethanolamine-d4 has been observed to influence cellular functions, including alterations in lipid metabolism and membrane composition . These temporal effects are important considerations for experimental design and data interpretation.

Dosage Effects in Animal Models

The effects of phosphorylethanolamine-d4 vary with different dosages in animal models. At low doses, it has been shown to enhance lipid metabolism and improve membrane integrity . At high doses, phosphorylethanolamine-d4 can exhibit toxic effects, including disruptions in cellular signaling and metabolic imbalances . These dosage-dependent effects highlight the importance of careful dose selection in experimental studies to avoid adverse outcomes.

Metabolic Pathways

Phosphorylethanolamine-d4 is involved in several metabolic pathways, including the Kennedy pathway for phosphatidylethanolamine synthesis and the sphingomyelin biosynthesis pathway . In the Kennedy pathway, phosphorylethanolamine-d4 is converted to CDP-ethanolamine by phosphoethanolamine cytidylyltransferase, which is then used to synthesize phosphatidylethanolamine. In the sphingomyelin biosynthesis pathway, phosphorylethanolamine-d4 is transferred to ceramide by sphingomyelin synthase to form sphingomyelin . These pathways are crucial for maintaining cellular lipid homeostasis and membrane integrity.

Transport and Distribution

Within cells, phosphorylethanolamine-d4 is transported and distributed through various mechanisms. It is incorporated into cell membranes and interacts with transport proteins and binding proteins that facilitate its movement across cellular compartments . The distribution of phosphorylethanolamine-d4 within tissues is influenced by its interactions with lipid transporters and membrane-associated proteins, which help maintain its localization and accumulation in specific cellular regions .

Subcellular Localization

Phosphorylethanolamine-d4 is localized in several subcellular compartments, including the endoplasmic reticulum, Golgi apparatus, and plasma membrane . Its subcellular localization is directed by targeting signals and post-translational modifications that ensure its proper distribution within the cell. The activity and function of phosphorylethanolamine-d4 are influenced by its localization, as it interacts with specific enzymes and proteins within these compartments to regulate lipid metabolism and membrane dynamics .

特性

IUPAC Name |

(2-amino-1,1,2,2-tetradeuterioethyl) dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H8NO4P/c3-1-2-7-8(4,5)6/h1-3H2,(H2,4,5,6)/i1D2,2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUHOOTKUPISOBE-LNLMKGTHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COP(=O)(O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])OP(=O)(O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H8NO4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50648956 | |

| Record name | 2-Amino(~2~H_4_)ethyl dihydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50648956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1169692-38-9 | |

| Record name | 2-Amino(~2~H_4_)ethyl dihydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50648956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1169692-38-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[Oxido(oxo)(15N)(15N)azaniumyl]phenol](/img/structure/B140049.png)